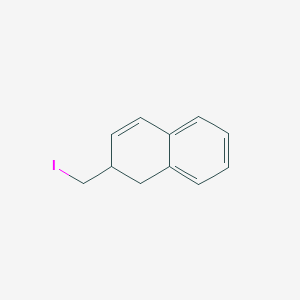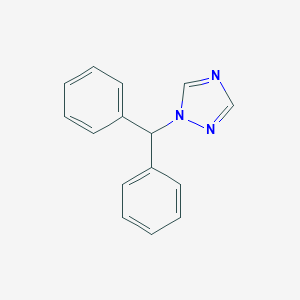
Tris(trimethylsilyl)germanium hydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(trimethylsilyl)germanium hydride is an organogermanium compound with the chemical formula [(CH3)3Si]3GeH. It is a colorless liquid that is primarily used as a reducing agent in various chemical reactions. The compound is known for its unique properties, including its ability to act as a source of germanium in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(trimethylsilyl)germanium hydride can be synthesized through the reaction of germanium tetrachloride with tris(trimethylsilyl)silane in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris(trimethylsilyl)germanium hydride undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in the reduction of organic compounds.
Substitution Reactions: It can participate in substitution reactions where the germanium-hydrogen bond is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions and at controlled temperatures to optimize yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include organogermanium compounds with various functional groups attached to the germanium atom .
Aplicaciones Científicas De Investigación
Tris(trimethylsilyl)germanium hydride has a wide range of scientific research applications, including:
Chemistry: It is used as a reducing agent in organic synthesis and as a precursor for the preparation of other organogermanium compounds.
Biology: Research is ongoing into its potential biological activities and its use in the synthesis of biologically active molecules.
Medicine: It is being investigated for its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which tris(trimethylsilyl)germanium hydride exerts its effects involves the transfer of the germanium-hydrogen bond to other molecules. This transfer can result in the reduction of organic compounds or the formation of new organogermanium compounds. The molecular targets and pathways involved in these reactions are the germanium atom and the functional groups attached to it .
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Similar in structure but contains silicon instead of germanium.
Tris(trimethylsilyl)phosphine: Contains phosphorus instead of germanium.
Tris(trimethylsilyl)amine: Contains nitrogen instead of germanium.
Uniqueness
Tris(trimethylsilyl)germanium hydride is unique due to its germanium content, which imparts distinct chemical properties compared to its silicon, phosphorus, and nitrogen analogs.
Propiedades
Número CAS |
104164-54-7 |
|---|---|
Fórmula molecular |
C9H28GeSi3 |
Peso molecular |
293.20 g/mol |
InChI |
InChI=1S/3C3H9Si.GeH/c3*1-4(2)3;/h3*1-3H3;1H |
Clave InChI |
RDOPNHZRQOAMTI-UHFFFAOYSA-N |
SMILES |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[Ge] |
SMILES canónico |
C[Si](C)C.C[Si](C)C.C[Si](C)C.[GeH] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)





![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)


![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)
